molecular formula C17H19N3O4S B6559816 methyl 3-[(cyclopentylcarbamoyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1021250-75-8

methyl 3-[(cyclopentylcarbamoyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B6559816
CAS No.: 1021250-75-8
M. Wt: 361.4 g/mol
InChI Key: ZUTZXNKLCOPYAV-UHFFFAOYSA-N
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Description

Methyl 3-[(cyclopentylcarbamoyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a quinazoline-derived compound characterized by a tetrahydroquinazoline core substituted with a cyclopentylcarbamoyl-methyl group at position 3, a sulfanylidene moiety at position 2, and a methyl carboxylate ester at position 5. The cyclopentyl group introduces steric bulk, which may influence molecular packing in crystalline states and interactions with biological targets .

Properties

IUPAC Name

methyl 3-[2-(cyclopentylamino)-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-24-16(23)10-6-7-12-13(8-10)19-17(25)20(15(12)22)9-14(21)18-11-4-2-3-5-11/h6-8,11H,2-5,9H2,1H3,(H,18,21)(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTZXNKLCOPYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Lipophilicity : The target compound and Analog 1 share similar logP values (~3.4), suggesting comparable membrane permeability. Analog 2’s lower molecular weight and hydroxypropyl group may reduce logP, favoring aqueous solubility .

Hydrogen Bonding: Analog 1 and the target compound exhibit high hydrogen bond acceptor counts (10 vs. ~10), critical for crystal packing and target binding .

Steric Effects : The cyclopentyl group in the target compound imposes greater steric hindrance than Analog 3’s cyclopropane or Analog 1’s planar methoxyphenyl group, which may influence conformational flexibility .

Crystallographic and Supramolecular Analysis

  • Crystal Packing : Analog 1’s methoxyphenyl substituent facilitates π-π stacking, while the target compound’s cyclopentyl group may promote van der Waals interactions. Both compounds likely form layered structures stabilized by hydrogen bonds, as described in graph-set analysis .
  • Software Tools : Structural refinements for these compounds likely employ SHELX (e.g., SHELXL for small-molecule refinement) and ORTEP-III for thermal ellipsoid visualization .

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